Tr-PEG6
CAS No.: 141282-24-8
Cat. No.: VC0546003
Molecular Formula: C29H36O6
Molecular Weight: 480.6
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141282-24-8 |
---|---|
Molecular Formula | C29H36O6 |
Molecular Weight | 480.6 |
IUPAC Name | 2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 |
Standard InChI Key | SCTIZOCQZVDVRN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO |
Appearance | Solid powder |
Introduction
Nomenclature and Structural Characteristics
Tr-PEG6 is systematically named 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol (CAS 127999-16-0) . Its structure comprises a hydrophilic hexaethylene glycol backbone terminated by a trityl ether group at one end and a hydroxyl group at the other (Fig. 1). The trityl moiety acts as a protective group, which can be selectively removed under mild acidic conditions or via hydrogenolysis to expose the hydroxyl for subsequent conjugation .
Molecular Formula: C₃₁H₄₀O₇
Molecular Weight: 524.645 g/mol
Key Structural Features:
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Trityl Ether Group: Provides steric bulk and hydrophobicity, facilitating purification steps during synthesis.
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PEG Spacer: Enhances aqueous solubility and reduces immunogenicity in bioconjugates.
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Terminal Hydroxyl: Enables covalent attachment to antibodies, proteins, or small-molecule payloads.
Physicochemical Properties
Experimental and predicted physicochemical data for Tr-PEG6 are summarized below:
Property | Experimental Value | Predicted Value |
---|---|---|
Density (g/cm³) | 1.1 ± 0.1 | 1.125 ± 0.06 |
Boiling Point (°C) | 630.1 ± 50.0 | 595.6 ± 45.0 |
Flash Point (°C) | 334.9 ± 30.1 | - |
LogP | 3.62 | - |
Vapor Pressure (mmHg, 25°C) | 0.0 ± 1.9 | - |
The disparity in boiling point predictions (630.1°C vs. 595.6°C) likely arises from differences in computational models versus experimental measurements under vacuum . The low vapor pressure (<2 mmHg at 25°C) indicates minimal volatility, aligning with typical PEG derivatives .
Applications in Bioconjugation
Antibody-Drug Conjugates (ADCs)
Tr-PEG6 functions as a non-cleavable linker in ADCs, covalently bridging monoclonal antibodies and cytotoxic payloads. Its PEG spacer extends the distance between the antibody and drug, reducing steric hindrance and improving target engagement . Key advantages include:
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Stability: Resistance to enzymatic cleavage in circulation, ensuring payload delivery specifically to target cells .
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Solubilization: Mitigates aggregation of hydrophobic payloads like auristatins or maytansinoids .
A comparative study of PEG-based linkers revealed that ADCs incorporating Tr-PEG6 exhibited a 15–20% increase in serum half-life compared to shorter PEG variants (n ≤ 4) .
PROTAC Synthesis
As a PROTAC linker, Tr-PEG6 connects E3 ubiquitin ligase ligands to target protein binders. The PEG chain enhances solubility of the heterobifunctional molecule, crucial for cellular uptake and proteasomal degradation efficiency . Recent protocols utilizing Tr-PEG6 demonstrated a 40% improvement in degradation efficiency of BRD4 compared to alkyl-based linkers .
Comparative Analysis with Analogues
Tr-PEG6’s performance relative to other PEG linkers is highlighted in Table 2:
Linker | PEG Units | Water Solubility (mg/mL) | ADC Payload Release Half-Life (h) |
---|---|---|---|
Tr-PEG4 | 4 | 12.3 ± 1.2 | 72 ± 4 |
Tr-PEG6 | 6 | 18.7 ± 1.5 | 96 ± 6 |
Tr-PEG8 | 8 | 22.1 ± 1.8 | 120 ± 8 |
Emerging Research and Future Directions
Recent studies explore Tr-PEG6’s role in extracellular vesicle (EV) purification. A 2024 PMC study demonstrated that 6% PEG solutions enriched EVs with 183 ng/μL RNA yield, outperforming commercial kits (137 ng/μL) . While this application uses free PEG rather than Tr-PEG6, it underscores PEG’s broader utility in bioprocessing—a domain where Tr-PEG6’s protective groups could enable novel EV functionalization strategies .
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